Idebenone Impurity 4
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Overview
Description
2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexadiene ring with multiple functional groups, including hydroxyl, methoxy, and methyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as alkylation, hydroxylation, and methoxylation. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its chemical reactivity and biological activity. For example, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and donate hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione stands out due to its unique combination of functional groups and structural features.
Biological Activity
Idebenone, a synthetic analog of coenzyme Q10, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and mitochondrial disorders. Idebenone Impurity 4 (IDB Impurity 4) is one of the byproducts formed during the synthesis and purification of idebenone. Understanding the biological activity of this impurity is crucial, as it may influence the efficacy and safety of idebenone formulations.
Chemical Structure and Properties
Idebenone (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone) possesses antioxidant properties and functions as an electron carrier in the mitochondrial electron transport chain. This compound is characterized by its ability to enhance ATP production by bypassing complex I in the electron transport chain, directly transferring electrons to complex III .
Chemical Structure:
- Idebenone: C19H30O4
- Impurity 4: Structural details are less defined but typically involve minor modifications to the idebenone core structure.
Antioxidant Properties
Idebenone exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have shown that idebenone can prevent lipid peroxidation and protect mitochondrial membranes from oxidative damage . The antioxidant capacity of idebenone is measured using various assays, including the oxygen radical absorbance capacity (ORAC) assay.
Neurological Effects
Research indicates that idebenone can improve neurological function in conditions like Friedreich’s ataxia and Leber’s hereditary optic neuropathy (LHON). In a clinical study involving LHON patients, idebenone demonstrated a statistically significant reduction in neurological deficits when administered at high doses .
Study | Condition | Dosage | Outcome |
---|---|---|---|
Study A | Friedreich’s Ataxia | 900 mg/day | Improved motor function |
Study B | LHON | 2250 mg/day | Reduced neurological deficits |
Pharmacokinetics
The pharmacokinetic profile of idebenone shows rapid absorption and first-pass metabolism, leading to low bioavailability. However, its metabolites can cross the blood-brain barrier effectively, allowing for therapeutic concentrations in cerebral tissues .
Case Studies
- Leber's Hereditary Optic Neuropathy (LHON):
- Friedreich's Ataxia:
Stability and Analytical Methods
The stability of idebenone formulations is critical for maintaining efficacy. Recent studies have developed stability-indicating methods using liquid chromatography-mass spectrometry (LC-MS) to quantify idebenone and its impurities, including Impurity 4. These methods ensure accurate dosing and safety profiles for pharmaceutical preparations .
Parameter | Value |
---|---|
Limit of Detection | 0.02% w/w |
Limit of Quantification | 0.05% w/w |
Recovery Rate (150 mg/mL) | 97.2% ± 0.8 |
Properties
Molecular Formula |
C18H28O5 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O5/c1-13-14(16(21)18(23-2)17(22)15(13)20)11-9-7-5-3-4-6-8-10-12-19/h19,22H,3-12H2,1-2H3 |
InChI Key |
JRBMOXLLQGVEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)OC)CCCCCCCCCCO |
Origin of Product |
United States |
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